molecular formula C9H16O3 B8320604 2,6-dimethyl-4-oxo-heptanoic Acid

2,6-dimethyl-4-oxo-heptanoic Acid

Cat. No. B8320604
M. Wt: 172.22 g/mol
InChI Key: XTZHLWUWLGIOCU-UHFFFAOYSA-N
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Patent
US06579992B2

Procedure details

To a vigorously stirred solution of dihydrotagetone (4) (5 g, 33 mmole) in 1,4-dioxane-water (250 mL, 4:1) is added potassium carbonate (7 g,) followed by powdered potassium metaperiodate (15 g, 70 mmol) and then 0.25 g of powdered potassium permanganate. The remaining powdered potassium metaperiodate (35 g, 163.6 mmole) and potassium permnaganate (0.4-0.6 g) was added in small fractions within 30-40 minutes. The reaction mixture was left at room temperature for overnight and the solution, which was initially deep purple turned into light brown solution. The mixture was made alkaline with 10% potassium hydroxide and filtered and then residue was further washed with aqueous-dioxane mixture. The filtrate and washings were combined and the dioxane was evaporated under reduced pressure. The aqueous layer was extracted with ethylacetate (15 mLx 2) to remove unwanted impurities. The aqueous layer was cooled at 4-8° C. and acidified with dilute acid and then extracted with ethylacetate (3×25 mL). The ethylacetate layers were then combined and washed with saturated sodium bisulphate (to destroy the excess permanganate), sodium chloride (3×15 m), dried over anhydrous sodium sulphate and filtered. The solvent was removed to afford a crude liquid which was loaded on silica gel column and the column was eluted with an increasing amount of hexane/ethyl acetate (100:0 to 95:5). The fractions were monitored on TLC plate and the desired fractions were combined and solvent was removed under vacuum to afford 2,6-dimethyl-4-oxo-heptanoic acid in 68% yield as a viscous liquid; Rf=0.69 (toluene:ethylacetate:methanol:6.5:3.5:0.1 mL); IR (film) λmax 2958, 1709, 1465, 1376, 937 cm−1; 1H NMR δ10.53 (s, 1H, COOH), 3.03-2.94 (m, 1H, 2-CH), 2.91-2.82 (m, 1H, 6-CH), 2.50-2.06 (m, 4H, 3-CH2 and 5-CH2), 1.23-1.20 (d, 3H, 9-CH3), 0.99-0.97 and 0.92-0.90 (2d, 6H, 7-CH3 and 8-CH3) (FIG. 1); 13C NMR 208.66 (COOH, C-1), 181.94 (C═O, C-4), 51.71 (C-2), 45.89 (C-6), 34.39 (C-3), 24.54 (C-5), 22.39 (2×C-7 and C-8), 16.73 (C-9) (FIG. 2).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
0.25 g
Type
reactant
Reaction Step Three
Quantity
35 g
Type
reactant
Reaction Step Four
Quantity
0.5 (± 0.1) g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH2:4][C:5]([CH2:7][CH:8](C=C)[CH3:9])=[O:6])[CH3:3].[C:12](=[O:15])([O-])[O-:13].[K+].[K+].I([O-])(=O)(=O)=O.[K+].[Mn]([O-])(=O)(=O)=O.[K+].[K].[OH-].[K+]>O1CCOCC1.O>[CH3:9][CH:8]([CH2:7][C:5](=[O:6])[CH2:4][CH:2]([CH3:3])[CH3:1])[C:12]([OH:13])=[O:15] |f:1.2.3,4.5,6.7,9.10,11.12,^1:29|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CC(C)CC(=O)CC(C)C=C
Name
Quantity
7 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
250 mL
Type
solvent
Smiles
O1CCOCC1.O
Step Two
Name
Quantity
15 g
Type
reactant
Smiles
I(=O)(=O)(=O)[O-].[K+]
Step Three
Name
Quantity
0.25 g
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+]
Step Four
Name
Quantity
35 g
Type
reactant
Smiles
I(=O)(=O)(=O)[O-].[K+]
Name
Quantity
0.5 (± 0.1) g
Type
reactant
Smiles
[K]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
6 (± 2) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
residue was further washed with aqueous-dioxane mixture
CUSTOM
Type
CUSTOM
Details
the dioxane was evaporated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethylacetate (15 mLx 2)
CUSTOM
Type
CUSTOM
Details
to remove unwanted impurities
ADDITION
Type
ADDITION
Details
with dilute acid
EXTRACTION
Type
EXTRACTION
Details
extracted with ethylacetate (3×25 mL)
WASH
Type
WASH
Details
washed with saturated sodium bisulphate (
CUSTOM
Type
CUSTOM
Details
to destroy the excess permanganate), sodium chloride (3×15 m)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent was removed
CUSTOM
Type
CUSTOM
Details
to afford a crude liquid which
WASH
Type
WASH
Details
the column was eluted with an increasing amount of hexane/ethyl acetate (100:0 to 95:5)
CUSTOM
Type
CUSTOM
Details
solvent was removed under vacuum

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC(C(=O)O)CC(CC(C)C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.